molecular formula C20H24N6O5S B451773 N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B451773
M. Wt: 460.5g/mol
InChI Key: HLWUWYBAWRRJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a nitro group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Properties

Molecular Formula

C20H24N6O5S

Molecular Weight

460.5g/mol

IUPAC Name

N-[4-(methylsulfamoyl)phenyl]-3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C20H24N6O5S/c1-21-32(30,31)16-4-2-15(3-5-16)23-17(27)19-7-13-6-14(8-19)10-20(9-13,11-19)25-12-22-18(24-25)26(28)29/h2-5,12-14,21H,6-11H2,1H3,(H,23,27)

InChI Key

HLWUWYBAWRRJSN-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-]

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-]

Origin of Product

United States

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